molecular formula C13H21N B6153957 2-(3-tert-butylphenyl)propan-1-amine CAS No. 1780455-56-2

2-(3-tert-butylphenyl)propan-1-amine

Cat. No. B6153957
CAS RN: 1780455-56-2
M. Wt: 191.3
InChI Key:
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Description

2-(3-tert-butylphenyl)propan-1-amine (2-TBPPA) is a compound with a wide range of applications in the fields of science and technology. It is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-TBPPA is also used as a catalyst in the manufacture of polymers and other materials. In addition, it has been studied for its potential use in medical applications, such as the treatment of cancer.

Mechanism of Action

2-(3-tert-butylphenyl)propan-1-amine is believed to act as a pro-drug, meaning that it is converted by the body into an active compound. The active compound is believed to be a derivative of this compound, which is believed to have anti-cancer properties. The exact mechanism of action of this compound is not yet known.
Biochemical and Physiological Effects
This compound has been studied for its potential use in medical applications, such as the treatment of cancer. It is believed to act as a pro-drug, meaning that it is converted by the body into an active compound. The active compound is believed to have anti-cancer properties. In addition, this compound has been shown to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-(3-tert-butylphenyl)propan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is inexpensive. In addition, it is stable and can be stored for long periods of time. However, this compound can be toxic in high concentrations, and it can be volatile and flammable.

Future Directions

There are several potential future directions for the use of 2-(3-tert-butylphenyl)propan-1-amine. It could be further studied for its potential use in the treatment of cancer and other diseases. In addition, it could be used in the synthesis of new compounds, such as drugs and polymers. It could also be used in the development of new catalysts and reagents. Finally, it could be studied for its potential use in the production of energy, such as in fuel cells.

Synthesis Methods

2-(3-tert-butylphenyl)propan-1-amine is synthesized by reacting 3-tert-butylphenol with propan-1-amine in the presence of a base, such as sodium hydroxide. The reaction produces this compound and sodium phenoxide as the main products. The reaction can be carried out at temperatures ranging from 60-90°C, and the reaction time is typically between 1-2 hours.

Scientific Research Applications

2-(3-tert-butylphenyl)propan-1-amine has been studied for its potential use in scientific research. It has been used as a catalyst in the synthesis of polymers, and it has been studied for its potential use in the development of new drugs and other compounds. In addition, it has been studied for its potential use in the treatment of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-tert-butylphenyl)propan-1-amine involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene. This intermediate is then reduced to 2-(3-tert-butylphenyl)propan-1-amine using sodium borohydride.", "Starting Materials": [ "3-tert-butylbenzaldehyde", "Nitroethane", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-tert-butylbenzaldehyde (1.0 equiv) and nitroethane (1.2 equiv) in methanol and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene.", "Step 3: Dissolve 3-(2-nitroprop-1-en-1-yl)tert-butylbenzene in methanol and add sodium borohydride (1.5 equiv) slowly. Stir the mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain 2-(3-tert-butylphenyl)propan-1-amine as a colorless oil." ] }

CAS RN

1780455-56-2

Molecular Formula

C13H21N

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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